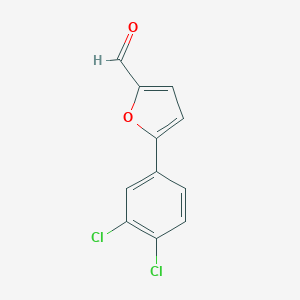

5-(3,4-dichlorophenyl)furan-2-carbaldehyde

説明

The exact mass of the compound 5-(3,4-Dichlorophenyl)-2-furaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(3,4-dichlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQLTDROSWBPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347079 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52130-34-4 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-Dichlorophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the most plausible synthetic methodologies, including the Meerwein arylation and palladium-catalyzed cross-coupling reactions. While a specific, detailed experimental protocol for this exact compound is not widely published, this guide furnishes a generalized procedure based on established methods for analogous 5-arylfuran-2-carbaldehydes. Furthermore, it outlines the key characterization techniques and expected analytical data for the target compound. This guide also briefly touches upon the potential biological significance of this class of compounds, supported by a conceptual signaling pathway diagram.

Introduction

5-Arylfuran-2-carbaldehydes are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the furan-2-carbaldehyde core offers multiple sites for chemical modification, making it an attractive scaffold for drug discovery and development. The specific substitution with a 3,4-dichlorophenyl group at the 5-position of the furan ring can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its lipophilicity and potential for interaction with biological targets.

Derivatives of 5-arylfuran-2-carbaldehyde have been investigated for their potential antimicrobial and antitumor properties.[1] The dichlorophenyl moiety, in particular, is a common feature in many pharmaceutical agents, contributing to their binding affinity and metabolic stability. This guide focuses on the chemical synthesis of this compound, providing a foundation for its further exploration in various research and development endeavors.

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies for the formation of 5-arylfuran-2-carbaldehydes. The most prominent methods include the Meerwein arylation and various palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings.

Meerwein Arylation

The Meerwein arylation is a radical reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, catalyzed by a copper salt. In the context of synthesizing 5-arylfuran-2-carbaldehydes, furfural acts as the alkene component.[2]

The general workflow for the Meerwein arylation to produce this compound is depicted below.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of the target compound.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., 3,4-dichlorophenylboronic acid) with a halide (e.g., 5-bromofuran-2-carbaldehyde) in the presence of a palladium catalyst and a base.

-

Heck Coupling: This reaction couples an unsaturated halide (e.g., 1-bromo-3,4-dichlorobenzene) with an alkene (e.g., furan-2-carbaldehyde) in the presence of a palladium catalyst and a base.

A generalized workflow for a palladium-catalyzed synthesis is presented below.

Experimental Protocols

General Procedure for Meerwein Arylation:

-

Diazotization: 3,4-Dichloroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 3,4-dichlorobenzenediazonium chloride solution.

-

Meerwein Arylation: A solution of furfural in acetone is prepared in a separate flask and cooled to 0-5 °C. A catalytic amount of copper(II) chloride is added. The freshly prepared diazonium salt solution is then added portion-wise to the furfural solution, ensuring the temperature does not exceed 10 °C. The reaction is allowed to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Quantitative data for the synthesis of this compound is not extensively reported in publicly accessible literature. However, based on commercial availability and general knowledge of similar reactions, the following table summarizes the expected properties and characterization data.[3][4]

| Parameter | Value / Method |

| Molecular Formula | C₁₁H₆Cl₂O₂ |

| Molecular Weight | 241.07 g/mol |

| Appearance | Expected to be a solid |

| Purity | >99% (as reported by commercial suppliers)[3] |

| Yield | Not reported in the literature |

| ¹H NMR | Expected chemical shifts for aromatic, furan, and aldehyde protons. |

| ¹³C NMR | Expected chemical shifts for aromatic, furan, and carbonyl carbons. |

| Mass Spectrometry | M/z corresponding to the molecular ion and characteristic fragmentation pattern. |

| FTIR | Characteristic absorption bands for C=O (aldehyde), C-O-C (furan), and C-Cl bonds. |

| HPLC/GCMS | Used for purity determination and identification.[3] |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, the broader class of 5-arylfuran-2-carbaldehyde derivatives has shown promise as antimicrobial and antitumor agents.[1] The mechanism of action for such compounds can be varied. For instance, as an antimicrobial agent, it could potentially disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. As an antitumor agent, it might induce apoptosis or inhibit cell cycle progression.

The following diagram illustrates a conceptual signaling pathway for the induction of apoptosis, a common mechanism for antitumor agents.

References

Spectroscopic and Synthetic Profile of 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is provided in Table 1. This information is crucial for handling, characterization, and regulatory purposes.

| Property | Value | Source |

| IUPAC Name | This compound | SynHet[1] |

| CAS Number | 52130-34-4 | SynHet[1] |

| Molecular Formula | C₁₁H₆Cl₂O₂ | Sigma-Aldrich[2] |

| Molecular Weight | 241.07 g/mol | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 140-143 °C | Sigma-Aldrich[2] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its chemical structure. Commercial suppliers such as SynHet may provide detailed analytical data, including LCMS, GCMS, HPLC, Mass Spectrometry, FTIR, and NMR, upon request.[1]

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aldehyde proton, the furan ring protons, and the protons on the dichlorophenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.8 | Doublet | 1H | Phenyl proton (H-2') |

| ~7.6 | Doublet of doublets | 1H | Phenyl proton (H-6') |

| ~7.5 | Doublet | 1H | Phenyl proton (H-5') |

| ~7.3 | Doublet | 1H | Furan proton (H-3) |

| ~7.0 | Doublet | 1H | Furan proton (H-4) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | Aldehyde carbon (C=O) |

| ~158 | Furan carbon (C-2) |

| ~152 | Furan carbon (C-5) |

| ~134 | Phenyl carbon (C-1') |

| ~133 | Phenyl carbon (C-4') |

| ~131 | Phenyl carbon (C-3') |

| ~130 | Phenyl carbon (C-6') |

| ~128 | Phenyl carbon (C-2') |

| ~125 | Phenyl carbon (C-5') |

| ~122 | Furan carbon (C-3) |

| ~112 | Furan carbon (C-4) |

IR Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the aldehyde and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and furan) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic and furan) |

| ~1100-1000 | Strong | C-O-C stretching (furan) |

| ~850-750 | Strong | C-Cl stretching |

Mass Spectrometry (Predicted)

Mass spectrometry (MS) will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Interpretation |

| ~240, ~242, ~244 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |

| ~211, ~213, ~215 | [M-CHO]⁺ |

| ~176 | [M-CHO-Cl]⁺ |

| ~148 | [C₈H₄O₂]⁺ |

Experimental Protocols

Synthesis of this compound via Meerwein Arylation

The following is a generalized protocol based on known procedures for the synthesis of similar 5-arylfuran-2-carbaldehydes.

Materials:

-

3,4-Dichloroaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Furfural

-

Copper(II) chloride

-

Acetone

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Diazotization of 3,4-Dichloroaniline:

-

Dissolve 3,4-dichloroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Meerwein Arylation:

-

In a separate flask, dissolve furfural in acetone and add copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the furfural solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

-

Visualizations

To aid in the understanding of the synthetic and characterization workflow, the following diagrams are provided.

Caption: Synthetic and Characterization Workflow.

Conclusion

This technical guide provides a consolidated overview of the known properties and a projected analytical profile for this compound. While specific, experimentally-derived spectroscopic data is not widely published, the predicted data herein serves as a valuable reference for researchers. The outlined synthetic protocol offers a viable route for the preparation of this compound, enabling further investigation into its potential applications in drug discovery and materials science. For definitive spectroscopic data, it is recommended to either perform the characterization in-house or to request the data from commercial suppliers.

References

An In-Depth Technical Guide to 5-(3,4-dichlorophenyl)furan-2-carbaldehyde: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde, a synthetic compound with potential applications in pharmaceutical research and development. The document details its chemical properties, synthesis, and known biological activities, with a focus on its putative role as a protein kinase inhibitor. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information from commercial suppliers and extrapolates potential experimental protocols and mechanisms of action based on extensive research on structurally related furan derivatives. The guide is intended to serve as a foundational resource for researchers investigating this compound and similar chemical entities for therapeutic applications.

Chemical and Physical Properties

This compound is a furan derivative characterized by a dichlorophenyl substituent at the 5-position of the furan ring and a carbaldehyde group at the 2-position.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 5-(3,4-Dichlorophenyl)-2-furaldehyde | |

| CAS Number | 52130-34-4 | |

| Molecular Formula | C₁₁H₆Cl₂O₂ | |

| Molecular Weight | 241.07 g/mol | |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred |

Synthesis

A general method for the synthesis of 5-aryl-furan-2-carbaldehydes involves the Meerwein arylation.[1] This reaction utilizes a diazonium salt, derived from the corresponding aniline (in this case, 3,4-dichloroaniline), which then reacts with furfural.

A plausible synthetic route for this compound is outlined below.

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Step 1: Diazotization of 3,4-dichloroaniline. 3,4-dichloroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Step 2: Meerwein Arylation. The freshly prepared diazonium salt solution is added to a mixture of furfural and a copper(II) chloride catalyst in a suitable solvent, such as acetone or water. The reaction is typically stirred at room temperature or slightly elevated temperatures until the evolution of nitrogen gas ceases.

-

Step 3: Work-up and Purification. The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

Commercial sources suggest that this compound is a hepatotoxic agent that acts as an inhibitor of Casein Kinase II (CKII) and other protein kinases involved in cell cycle regulation, leading to apoptosis in cancer cells.[2]

Casein Kinase II (CKII) Inhibition

CKII is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[3] Inhibition of CKII is a validated strategy for cancer therapy.

Figure 2: Proposed mechanism of action via CKII inhibition.

Experimental Protocol: In Vitro CKII Inhibition Assay (General)

A common method to assess CKII inhibition is a radiometric filter-binding assay.

-

Materials: Recombinant human CK2, a specific peptide substrate (e.g., RRRADDSDDDDD), [γ-³²P]ATP, kinase buffer, and the test compound.

-

Procedure:

-

The test compound is serially diluted in DMSO.

-

The kinase reaction is initiated by mixing the CK2 enzyme, the peptide substrate, and the test compound in the kinase buffer.

-

The phosphorylation reaction is started by the addition of [γ-³²P]ATP and incubated at 30°C for a defined period (e.g., 10-20 minutes).

-

The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

-

The filter paper is washed to remove unincorporated [γ-³²P]ATP.

-

The amount of incorporated ³²P in the peptide substrate is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Cytotoxicity and Apoptosis Induction

The inhibition of critical kinases like CKII is expected to lead to cytotoxicity and the induction of apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and IC₅₀ values are determined.

-

Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis (General)

This flow cytometry-based assay is used to detect apoptosis.

-

Procedure:

-

Cells are treated with the compound for a defined period.

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

-

Cell Cycle Analysis

Inhibition of cell cycle-regulating kinases can lead to cell cycle arrest at specific phases.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis (General)

-

Procedure:

-

Cells are treated with the compound for a specific duration.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

The fixed cells are washed and treated with RNase A to remove RNA.

-

Cells are stained with propidium iodide, a DNA intercalating agent.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

-

Figure 3: A general experimental workflow for the in vitro evaluation of the compound.

Potential Therapeutic Applications

Based on its putative mechanism of action as a protein kinase inhibitor, this compound could be investigated for its therapeutic potential in:

-

Oncology: As a cytotoxic agent against various cancer cell lines, particularly those with elevated CKII activity.

-

Antimicrobial Infections: Structurally related furan derivatives have demonstrated antimicrobial properties, suggesting a potential application in this area.[1]

Conclusion

This compound is a compound of interest for drug discovery, with preliminary information suggesting its role as a protein kinase inhibitor with pro-apoptotic and anti-proliferative effects. While specific, peer-reviewed data on this exact molecule is currently sparse, the information presented in this guide, including potential synthetic routes and detailed, albeit general, experimental protocols, provides a solid foundation for researchers to initiate further investigation. Future studies should focus on confirming its inhibitory activity against CKII and other kinases, elucidating the specific signaling pathways involved, and evaluating its efficacy and safety in preclinical models. The structural similarity to other biologically active furan derivatives warrants a broader screening for other potential therapeutic activities.

References

- 1. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 2. 5-(3,4-Dichlorophenyl)furfural | 52130-34-4 | CCA13034 [biosynth.com]

- 3. Casein kinase II inhibition induces apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of substituted furan-2-carbaldehydes

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a key structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a privileged scaffold in medicinal chemistry.[3] Among furan derivatives, substituted furan-2-carbaldehydes are particularly important as versatile starting materials for the synthesis of more complex molecules with a wide spectrum of pharmacological applications.[3] These compounds and their subsequent derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[4][1]

This guide provides a comprehensive overview of the biological activities of substituted furan-2-carbaldehydes, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action visualized through signaling pathways and experimental workflows.

Synthesis of Substituted Furan-2-carbaldehydes

The synthesis of substituted furan-2-carbaldehydes often begins with commercially available furan or furfural. A common and efficient method for introducing substituents, particularly at the 5-position, is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Another prevalent method involves the Vilsmeier-Haack reaction for formylation.[5] The general synthetic approach allows for the creation of a diverse library of derivatives for biological screening.

Below is a generalized workflow for the synthesis of 5-aryl-furan-2-carbaldehydes, a common class of these derivatives.

Caption: General workflow for the synthesis of substituted furan-2-carbaldehydes.

Biological Activities

Substituted furan-2-carbaldehyde derivatives have been extensively evaluated for a variety of biological activities. The following sections summarize the key findings.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of furan-2-carbaldehyde derivatives against various human cancer cell lines. The mechanisms often involve cell cycle arrest, induction of apoptosis, and inhibition of crucial cellular targets like tubulin.

Table 1: Anticancer Activity of Selected Furan-2-carbaldehyde Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Thiosemicarbazones | HuTu80 (Duodenal) | 13.36 µM | [6] |

| Thiosemicarbazones | LNCaP (Prostate) | 7.69 µM | [6] |

| Pyrazole-Chalcones | A549 (Lung) | 27.7 µg/mL | [7] |

| Pyrazole-Chalcones | HepG2 (Liver) | 26.6 µg/mL | [7] |

| Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 µM | [8] |

| N-phenyl triazinone | MCF-7 (Breast) | 2.96 µM | [8] |

| Benzothiazole derivatives | Various | Superior to 5-fluorouracil | [9] |

Certain furan derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, compounds can upregulate pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[8]

References

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery of Novel 5-Aryl-2-Furaldehyde Compounds

The 5-aryl-2-furaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the design of novel therapeutic agents.[1] These compounds, characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position, have demonstrated a wide spectrum of pharmacological activities. Their unique chemical architecture allows for diverse functionalization, leading to the development of derivatives with potent antimicrobial, antitumor, and enzyme-inhibiting properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and experimental protocols associated with the discovery of novel 5-aryl-2-furaldehyde compounds.

Synthetic Strategies for 5-Aryl-2-Furaldehyde Derivatives

The synthesis of the core 5-aryl-2-furaldehyde structure and its derivatives is primarily achieved through cross-coupling reactions. These methods offer facile and efficient routes to a wide range of analogs by varying the aryl substituent.

Key Synthetic Methodologies

Several catalytic and non-catalytic methods are employed for the synthesis of these compounds:

-

Meerwein Arylation: This reaction involves the arylation of furan-2-carbaldehyde (furfural) using arenediazonium salts, often catalyzed by copper salts. It is a common and effective method for introducing the aryl moiety at the 5-position of the furan ring.[2][3]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are widely used. These methods typically involve the reaction of a boronic acid derivative of the aryl group with a halogenated furaldehyde (e.g., 5-bromo-2-furaldehyde) in the presence of a palladium catalyst.[1]

-

Organozinc Routes: Facile synthetic routes have been developed using organozinc reagents. These protocols can involve the Pd-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde under mild conditions.[4]

A general workflow for the synthesis and subsequent derivatization of 5-aryl-2-furaldehydes is depicted below. This process often starts with a core coupling reaction to form the central scaffold, followed by modification of the aldehyde group to generate diverse libraries of compounds for biological screening.

Caption: General synthetic workflow for 5-aryl-2-furaldehyde derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 5-aryl-2-furaldehyde have been investigated for a range of biological activities, highlighting their potential in drug development.

Antimicrobial Activity

Many studies have focused on the antimicrobial properties of these compounds. For instance, novel 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, synthesized from 5-aryl-2-furaldehydes, have been evaluated for their antimicrobial effects.[2] Similarly, Schiff bases derived from 5-(substituted aryl)-2-furfuraldehydes have shown significant activity against various Gram-positive and Gram-negative bacteria.[5]

Enzyme Inhibition

The furaldehyde moiety is known to interact with various enzymes. Furfural itself has been shown to inhibit key metabolic enzymes such as alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and the pyruvate dehydrogenase (PDH) complex.[6][7] This inhibitory action suggests that 5-aryl-2-furaldehyde derivatives could be designed as specific enzyme inhibitors for therapeutic purposes.

Antiproliferative and Antioxidant Activities

The related compound 5-hydroxymethylfurfural (5-HMF) has demonstrated notable antioxidant and antiproliferative activities.[8][9] It has been shown to scavenge free radicals and induce apoptosis in human cancer cell lines.[8] These findings suggest that the 5-aryl-2-furaldehyde scaffold could also be explored for developing novel anticancer and cytoprotective agents.

Quantitative Data Presentation

The biological activity of novel 5-aryl-2-furaldehyde derivatives is quantified using various in vitro assays. The following tables summarize representative data from the literature.

Table 1: Antimicrobial Activity of 5-Aryl-2-Furaldehyde Schiff Base Derivatives (3a-k)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The data below is for a series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides.[5]

| Compound | R-group on Aryl Ring | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. typhi (MIC, µg/mL) |

| 3a | H | 125 | 125 | 250 | 250 |

| 3b | 4-Cl | 62.5 | 62.5 | 125 | 125 |

| 3c | 4-Br | 62.5 | 125 | 125 | 125 |

| 3d | 4-F | 125 | 125 | 250 | 250 |

| 3e | 4-NO₂ | 31.25 | 62.5 | 62.5 | 62.5 |

| 3f | 4-OH | 125 | 250 | 250 | 500 |

| 3g | 4-OCH₃ | 250 | 250 | 500 | 500 |

| 3h | 4-CH₃ | 250 | 500 | 500 | 500 |

| Standard (Ciprofloxacin) | - | 3.12 | 3.12 | 6.25 | 6.25 |

Data extracted from P. B. Mohite and G. K. Deshmukh (2014).[5]

Table 2: Enzyme Inhibition Data for Furfural

This table presents the Michaelis constant (Km), indicating the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km for furfural compared to the natural substrate (acetaldehyde) suggests a higher affinity for the enzyme.[6]

| Enzyme | Substrate | Estimated Km Value | Inhibition Type |

| Aldehyde Dehydrogenase (AlDH) | Acetaldehyde | 10 µM | - |

| Furfural | ~5 µM | Competitive | |

| Alcohol Dehydrogenase (ADH) | Acetaldehyde | 0.4 mM | - |

| Furfural | 1.2 mM | Competitive | |

| Pyruvate Dehydrogenase (PDH) | Pyruvate | - | Non-competitive |

Data extracted from Modig, T., et al. (2002).[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the discovery and validation of novel compounds.

General Synthesis of 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines

This protocol describes the synthesis of thiomorpholides from 5-aryl-2-furaldehydes via the Willgerodt-Kindler reaction.[2]

-

Reactant Mixture: A mixture of a 5-aryl-2-furaldehyde (0.01 mol), morpholine (0.013 mol), and finely powdered sulfur (0.32 g, 0.01 mol) is prepared in 20 mL of dimethylformamide (DMF).

-

Reaction Condition: The mixture is stirred at 100 °C for 6 hours.

-

Isolation: The reaction mixture is cooled to room temperature and then diluted with 100 mL of water.

-

Purification: The precipitate that forms is collected by filtration, washed with water, dried, and recrystallized from an ethanol-DMF mixture to yield the pure product.

Antimicrobial Screening Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

-

Preparation of Inoculum: Bacterial strains are cultured in nutrient broth at 37 °C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 500 µg/mL to 1.95 µg/mL).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37 °C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The overall workflow for discovering and validating bioactive 5-aryl-2-furaldehyde compounds is outlined in the diagram below.

Caption: High-level workflow for drug discovery using 5-aryl-2-furaldehydes.

This guide provides a foundational understanding of the discovery process for novel 5-aryl-2-furaldehyde compounds, from their chemical synthesis to their biological evaluation. The versatility of this chemical scaffold continues to make it an attractive target for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 3. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-(3,4-dichlorophenyl)furan-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde as a versatile starting material in medicinal chemistry. This compound serves as a key building block for the synthesis of novel bioactive molecules with potential applications in oncology and infectious diseases. The protocols outlined below are based on established methodologies for analogous compounds and provide a framework for the development of new chemical entities.

Introduction

This compound is a synthetic organic compound characterized by a furan ring substituted with a dichlorophenyl group at the 5-position and a formyl group at the 2-position. This substitution pattern, particularly the presence of the 3,4-dichlorophenyl moiety, is a common feature in various pharmacologically active molecules, contributing to favorable interactions with biological targets. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, allowing for the facile synthesis of diverse derivatives.

This document details the application of this compound in the development of potential anticancer and antimicrobial agents, providing detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Anticancer Applications

Derivatives of 5-arylfurans have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and casein kinase II (CKII).

Inhibition of Tubulin Polymerization

Background: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drug development.[1] Small molecules that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. Chalcones and their heterocyclic analogs containing the 5-phenylfuran scaffold have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.

Synthetic Approach: The aldehyde group of this compound can be readily condensed with various substituted acetophenones via a Claisen-Schmidt condensation to yield chalcone analogs. These chalcones can then be further cyclized to generate a variety of heterocyclic derivatives, such as pyrazolines, which have demonstrated significant tubulin polymerization inhibitory activity.

Experimental Protocol: Synthesis of a Chalcone Derivative (General Procedure)

-

To a solution of this compound (1.0 eq) in ethanol, add the desired substituted acetophenone (1.0 eq).

-

Add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone.

Experimental Protocol: Synthesis of a Pyrazoline Derivative from a Chalcone (General Procedure)

-

Dissolve the synthesized chalcone derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.2 eq) or a substituted hydrazine to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude pyrazoline derivative by column chromatography or recrystallization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.

-

Reagents: Tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound dissolved in DMSO.

-

Procedure: a. Pre-incubate the test compound at various concentrations with tubulin in polymerization buffer on ice for 15 minutes. b. Initiate polymerization by adding GTP and incubating the mixture at 37°C. c. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The absorbance is proportional to the amount of polymerized tubulin. d. Colchicine can be used as a positive control.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation: Cytotoxicity of Analogous 5-(4-chlorophenyl)furan Derivatives

While specific data for 3,4-dichloro derivatives are not yet available in the cited literature, the following table presents the potent activity of analogous 4-chloro compounds against the leukemia SR cell line, suggesting a promising avenue of investigation for the 3,4-dichloro analogs.[2]

| Compound ID (Analogous) | IC50 (µM) vs. Leukemia SR Cell Line |

| 7c | 0.09 |

| 7e | 0.05 |

| 11a | 0.06 |

| Colchicine (Reference) | >1 |

Mandatory Visualization

Caption: Workflow for synthesis and evaluation of tubulin inhibitors.

Inhibition of Casein Kinase II (CKII)

Background: Casein Kinase II (CK2) is a serine/threonine kinase that is frequently overexpressed in various human cancers.[3] It plays a crucial role in cell growth, proliferation, and survival by phosphorylating a wide range of protein substrates involved in key signaling pathways. Inhibition of CK2 has emerged as a promising strategy for cancer therapy. 5-(3,4-Dichlorophenyl)furfural has been identified as a potential inhibitor of CK2, leading to apoptosis in cancer cells.[4]

Experimental Protocol: In Vitro Casein Kinase II Inhibition Assay (Radiometric)

This protocol is a general guideline for a radiometric filter-binding assay to measure CK2 activity.

-

Reagents: Recombinant human CK2, CK2 substrate peptide (e.g., RRRADDSDDDDD), [γ-³²P]ATP, kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), test compound in DMSO, 10% trichloroacetic acid (TCA), P81 phosphocellulose paper.

-

Procedure: a. Prepare a reaction mixture containing the kinase reaction buffer, CK2 substrate peptide, and the test compound at various concentrations. b. Add recombinant CK2 to initiate the reaction. c. Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-20 minutes). d. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. e. Wash the P81 paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP. f. Measure the radioactivity retained on the paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of CK2 inhibition for each concentration of the test compound compared to a DMSO control. Determine the IC50 value.

Mandatory Visualization

Caption: Proposed CK2 inhibition pathway.

Antimicrobial Applications

The 5-arylfuran-2-carbaldehyde scaffold is also a valuable precursor for the synthesis of compounds with antimicrobial properties.

Background: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Furan derivatives have a long history in antimicrobial drug discovery.

Synthetic Approach: this compound can be converted into corresponding amides and thioamides, which have shown antimicrobial activity. For example, reaction with morpholine and sulfur in a Willgerodt-Kindler reaction can yield the corresponding thiomorpholide.

Experimental Protocol: Synthesis of 4-[[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl]morpholine (General Procedure)

This protocol is adapted from a similar synthesis of 5-arylfuran thiomorpholides.

-

In a round-bottom flask, combine this compound (1.0 eq), morpholine (1.3 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture with stirring at 100°C for approximately 6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/DMF) to yield the purified product.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 96-well microtiter plates, test compound in DMSO.

-

Procedure: a. Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism with no compound) and negative (broth only) controls. d. Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). e. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Analogous 5-Aryl-2-furoyl Morpholine and Thiomorpholine Derivatives

The following table presents data for analogous compounds, highlighting the potential for derivatives of this compound to exhibit antimicrobial activity.

| Compound Type (Analog) | Test Organism | MIC (µg/mL) |

| 4-[5-(Aryl)-2-furoyl]morpholine | C. neoformans | >100 |

| 4-[[5-(Aryl)-2-furyl]carbonothioyl]morpholine | C. neoformans | 12.5 - 50 |

Data suggests that the thiocarbonyl group is important for antifungal activity against Cryptococcus neoformans in these analogs.

Mandatory Visualization

Caption: Synthesis of antimicrobial furan derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with significant potential in medicinal chemistry. The protocols and data presented herein, largely based on well-established findings for structurally related analogs, provide a strong rationale for the exploration of its derivatives as anticancer agents targeting tubulin polymerization and casein kinase II, as well as for the development of new antimicrobial agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes: Substituted Furans in Antimicrobial Drug Discovery

Introduction

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a crucial scaffold in medicinal chemistry.[1][2][3] Its derivatives are found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The unique electronic properties of the furan ring, combined with its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, make it an attractive starting point for the design of novel therapeutic agents.[3] In the realm of antimicrobial discovery, the emergence of multi-drug resistant (MDR) pathogens necessitates the development of new chemical entities with novel mechanisms of action, and substituted furans represent a promising class of compounds to meet this challenge.[4][6]

Structural Significance and Mechanism of Action

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[6] Slight modifications can lead to significant changes in antimicrobial potency and spectrum.[4] A prominent example is the class of 5-nitrofurans, which includes clinically used drugs like nitrofurantoin.

The primary mechanism of action for nitrofurans involves the reductive activation of the nitro group at the C5 position.[3][7] This process is catalyzed by bacterial nitroreductases (NTRs), such as NfsA and NfsB in E. coli, which are generally absent in mammalian cells, providing a degree of selective toxicity.[7] The reduction generates highly reactive nitroso and hydroxylamino intermediates.[7] These electrophilic species are non-specific in their action and can cause widespread cellular damage by:

-

Inducing DNA Lesions: The reactive intermediates can covalently bind to and damage bacterial DNA, inhibiting replication and leading to cell death.[7][8]

-

Inhibiting Ribosomal Proteins: They can interact with ribosomal proteins, thereby disrupting protein synthesis.[3]

-

Generating Oxidative Stress: The reduction process can lead to the formation of reactive oxygen species (ROS), causing oxidative damage to various cellular components.[7]

This multi-targeted mechanism is advantageous as it may lower the frequency of resistance development compared to single-target antibiotics. Other furan derivatives, not containing a nitro group, may act through different mechanisms, such as inhibiting essential enzymes like succinate dehydrogenase (SDH) in fungi or disrupting cell membrane integrity.[9]

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various substituted furan derivatives against selected bacterial and fungal strains, as reported in the literature.

Table 1: Antibacterial Activity of Substituted Furan Derivatives

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivative 1 | Escherichia coli | 64 | [2] |

| 3,5-disubstituted furan derivative | Bacillus subtilis | 200 | [6] |

| 3,5-disubstituted furan derivative | Escherichia coli | 200 | [6] |

| 3-Methanone-6-hydroxy-benzofuran (14) | Staphylococcus aureus | 0.39 | [10] |

| 3-Methanone-6-hydroxy-benzofuran (14) | MRSA | 0.78 | [10] |

| 3-Methanone-6-hydroxy-benzofuran (15, 16) | Various bacterial strains | 0.78 - 3.12 | [10] |

| 5-R-substituted benzofuranones (Set I) | Staphylococcus aureus | IC50 values reported | [11] |

| 5-R-substituted propen-1-ones (Set II, III) | Caulobacter crescentus | IC50 values reported | [11] |

Table 2: Antifungal Activity of Substituted Furan Derivatives

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propenoic acids | Candida albicans | 64 | [12] |

| Nitrofuran derivative (Compound 1) | Candida spp. | 3.9 | [13] |

| Nitrofuran derivative (Compound 5) | Cryptococcus neoformans | 3.9 | [13] |

| Nitrofuran derivative (Compound 11) | Histoplasma capsulatum | 0.48 | [13][14] |

| Nitrofuran derivatives (Compounds 3, 9) | Paracoccidioides brasiliensis | 0.48 | [13][14] |

| Nitrofuran derivatives (Compounds 8, 9, 12, 13) | Trichophyton rubrum | 0.98 | [13][14] |

| Thiophene/furan-1,3,4-oxadiazole carboxamide (4i) | Sclerotinia sclerotiorum | EC50 = 0.14 | [9] |

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-furan-2-carboxaldehyde Derivatives

This protocol describes a general procedure for the synthesis of 5-aryl-2-furaldehyde intermediates, which are common precursors for more complex furan derivatives, based on the Meerwein arylation reaction.[15][16]

Materials:

-

Substituted aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Furfural

-

Copper(II) chloride (CuCl₂)

-

Acetone

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve the substituted aniline in a mixture of HCl and water at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Meerwein Arylation: In a separate flask, dissolve furfural in acetone and add copper(II) chloride. Cool this mixture to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the furfural-catalyst mixture. Vigorous nitrogen evolution should be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furan-2-carboxaldehyde.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized furan compounds using the broth microdilution method, a standard procedure for evaluating antimicrobial activity.[8][12]

Materials:

-

Synthesized furan compounds

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., at 10 mg/mL).

-

Inoculum Preparation: Culture the microbial strain on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate, resulting in concentrations typically ranging from 256 µg/mL to 1 µg/mL.[12]

-

Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

-

Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Caption: Workflow for the discovery of antimicrobial furan derivatives.

Caption: Mechanism of action for 5-nitrofuran antimicrobial agents.

References

- 1. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrti.org [ijrti.org]

- 7. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 13. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

In Vitro Assay Protocols for Furan Derivatives: A Detailed Guide for Researchers

Application Notes and Protocols

This document provides a comprehensive overview of in vitro assay protocols for evaluating the biological activities of furan derivatives. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel therapeutic agents based on the furan scaffold. Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.[1]

This guide offers detailed methodologies for key in vitro experiments, presents quantitative data in a clear and comparable format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action of furan derivatives.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery to assess the potential of compounds to kill cancer cells or to identify off-target toxic effects. The MTT assay is a widely used colorimetric method to determine the cytotoxic effects of furan derivatives on various cancer cell lines.[2][3]

Table 1: Cytotoxicity of Furan Derivatives (IC50 values)

| Furan Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [2] |

| Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [2] |

| Furan-2-carboxamide derivative | NCI-H460 (Lung Cancer) | 0.0029 | [2] |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HeLa (Cervical Cancer) | 64.00 (µg/mL) | |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | HepG2 (Liver Cancer) | 102.53 (µg/mL) | |

| Compound 1 | HeLa (Cervical Cancer) | 0.08 | [4] |

| Compound 24 | HeLa (Cervical Cancer) | 8.79 | [4] |

| Compound 24 | SW620 (Colorectal Cancer) | Moderate Activity | [4] |

| Compound 26 | SW620 (Colorectal Cancer) | Moderate Activity | [4] |

| Compound 32 | SW620 (Colorectal Cancer) | Potent Activity | [4] |

| Compound 35 | SW620 (Colorectal Cancer) | Moderate Activity | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for assessing cell viability.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of furan derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Furan derivatives stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan derivatives in the complete medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the furan derivatives to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a blank control (medium only).

-

Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve of the furan derivative concentration versus the percentage of cell viability.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Staurosporine).[2] Negative Control: Vehicle (DMSO) treated cells.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Assays

Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. The inhibition of albumin denaturation is a common in vitro assay to screen for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Furan Derivatives (IC50 values)

| Furan Derivative | Assay | IC50 (µg/mL) | Reference |

| Furfuryl substituted pyrimidinoimidazolinone | Albumin Denaturation Inhibition | 111.98 | [5] |

| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Albumin Denaturation Inhibition | 3.54 | [6] |

| Furan hybrid H1 | Albumin Denaturation Inhibition | > Ketoprofen standard | [7] |

| Furan hybrid H2 | Albumin Denaturation Inhibition | > Ketoprofen standard | [7] |

| Furan hybrid H4 | Albumin Denaturation Inhibition | > Ketoprofen standard | [7] |

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This protocol is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Objective: To evaluate the in vitro anti-inflammatory activity of furan derivatives by measuring the inhibition of heat-induced albumin denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Furan derivatives stock solutions (in DMSO)

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg) or 1% aqueous solution of BSA, and 2.8 mL of PBS.

-

Add 2 mL of varying concentrations of the furan derivatives to the reaction mixture.

-

For the control, add 2 mL of distilled water instead of the furan derivative solution.

-

For the standard, add 2 mL of varying concentrations of diclofenac sodium.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.

-

-

Cooling and Absorbance Measurement:

-

After heating, allow the mixtures to cool to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Plot a dose-response curve and determine the IC50 value.

-

Positive Control: Diclofenac sodium. Negative Control: Reaction mixture without the test compound.

Workflow for Albumin Denaturation Assay

Caption: Workflow for the inhibition of albumin denaturation assay.

Antioxidant Assays

Antioxidant assays are crucial for identifying compounds that can neutralize harmful reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

Table 3: Antioxidant Activity of Furan Derivatives (IC50 values)

| Furan Derivative | Assay | IC50 (µg/mL) | Reference |

| Furan hybrid H3 | Hydrogen Peroxide Scavenging | 77.75 | [3] |

| Furan hybrid H4 | Hydrogen Peroxide Scavenging | 71.72 | [3] |

| Furan derivative 3c | DPPH Scavenging | 600 | [8] |

| Furan hybrid H3 | Metal Chelating Activity | > H1, H2 | [7] |

| Furan hybrid H4 | Metal Chelating Activity | > H1, H2 | [7] |

Experimental Protocol: Hydrogen Peroxide Scavenging Assay

Objective: To determine the ability of furan derivatives to scavenge hydrogen peroxide.

Materials:

-

Hydrogen peroxide (H2O2) solution (40 mM in phosphate buffer)

-

Phosphate buffer (pH 7.4)

-

Furan derivatives stock solutions

-

Ascorbic acid (as a standard antioxidant)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a test tube, mix 1.0 mL of various concentrations of the furan derivative with 2.0 mL of hydrogen peroxide solution.

-

For the control, use 1.0 mL of phosphate buffer instead of the sample.

-

-

Incubation:

-

Incubate the mixture for 10 minutes at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance of the hydrogen peroxide at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.

-

-

Data Analysis:

-

Calculate the percentage of hydrogen peroxide scavenged using the formula:

-

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC50 value.

-

Positive Control: Ascorbic acid. Negative Control: Reaction mixture without the test compound.

Experimental Protocol: Metal Chelating Activity Assay

Objective: To assess the ability of furan derivatives to chelate ferrous ions (Fe2+).

Materials:

-

Ferrous chloride (FeCl2) solution (2 mM)

-

Ferrozine solution (5 mM)

-

Furan derivatives stock solutions

-

EDTA (as a standard chelating agent)

-

Spectrophotometer

Procedure:

-

Reaction Initiation:

-

Mix 1.0 mL of various concentrations of the furan derivative with 0.05 mL of FeCl2 solution.

-

Shake the mixture and leave it for 30 seconds.

-

-

Complex Formation:

-

Add 0.2 mL of ferrozine solution to initiate the reaction.

-

Shake the mixture vigorously.

-

-

Incubation:

-

Incubate the mixture at room temperature for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the Fe2+-ferrozine complex at 562 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the Fe2+-ferrozine complex formation:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Determine the IC50 value.

-

Positive Control: EDTA. Negative Control: Reaction mixture without the test compound.

Workflow for Antioxidant Assays```dot

Caption: Workflow for the broth microdilution assay to determine MIC.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which furan derivatives exert their biological effects is crucial for their development as therapeutic agents.

Apoptosis Induction Pathway

Several furan derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. [2][7]This often involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. [2]

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

PI3K/Akt and Wnt/β-catenin Signaling Pathways

Some furan derivatives have been found to exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways. [4][9]This can occur through the promotion of PTEN activity, which in turn suppresses these pro-survival pathways. [4]

Caption: Modulation of PI3K/Akt and Wnt/β-catenin pathways by furan derivatives.

These detailed protocols and accompanying data provide a solid foundation for the in vitro evaluation of furan derivatives. Researchers are encouraged to adapt and optimize these methods for their specific compounds and research questions.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. psecommunity.org [psecommunity.org]

- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Furan-Based Materials in Science

For Researchers, Scientists, and Drug Development Professionals

Furan compounds, derived from renewable biomass resources, are emerging as versatile building blocks for a new generation of sustainable materials. Their unique chemical structure, analogous to petrochemical-based aromatics, allows for the development of polymers and composites with a wide range of functionalities. These materials are finding applications in diverse fields, from high-performance plastics and electronics to advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis and characterization of furan-based materials.

High-Performance Bio-Plastics: Poly(ethylene furanoate) (PEF)

Poly(ethylene furanoate) (PEF) is a bio-based polyester that is positioned as a sustainable alternative to petroleum-derived poly(ethylene terephthalate) (PET). PEF exhibits superior gas barrier properties, making it an excellent candidate for food and beverage packaging.[1][2] It also possesses favorable thermal and mechanical properties.

Quantitative Data Summary

| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) |

| Gas Permeability | ||

| O₂ Permeability | ~11 times lower than PET[3] | - |

| CO₂ Permeability | ~19 times lower than PET[3] | - |

| H₂O Permeability | ~2.1 times lower than PET[3] | - |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | ~75-85 °C | ~70-80 °C |

| Melting Temperature (Tm) | ~210-220 °C | ~250-260 °C |

| Mechanical Properties | ||

| Tensile Strength | Up to 65 cN·tex⁻¹[4] | - |

| Young's Modulus | ~1370 cN·tex⁻¹[4] | - |

| Elongation at Break | ~6%[4] | - |

Experimental Protocols

Protocol 1: Synthesis of PEF via Two-Stage Melt Polycondensation

This protocol describes the synthesis of PEF from 2,5-furandicarboxylic acid (FDCA) and ethylene glycol (EG).

Materials:

-

2,5-Furandicarboxylic acid (FDCA)

-

Ethylene glycol (EG)

-

Antimony(III) oxide (Sb₂O₃) catalyst

-

Nitrogen gas (high purity)

-

Reaction flask equipped with a stirrer, nitrogen inlet, and distillation condenser

-

Vacuum pump

-

Heating mantle

Procedure:

-

Esterification:

-

Charge the reaction flask with FDCA and EG in a molar ratio of 1:2.1.[5]

-

Add the Sb₂O₃ catalyst (300 ppm relative to FDCA).[5]

-

Purge the flask with nitrogen gas for 30 minutes to remove any air.

-

Heat the mixture to 170°C for 30 minutes, then increase the temperature to 190-200°C with constant stirring (200 rpm).[5]

-

Continue the reaction for 1-1.5 hours, during which water will be distilled off.[5]

-

-

Polycondensation:

-

Gradually apply a vacuum (5.0 Pa) to the system over 15 minutes.[5]

-

Increase the temperature to 250-260°C and reduce the stirring speed incrementally from 100 rpm to 50 rpm to manage the increasing viscosity.[5]

-

Maintain the reaction under high vacuum for 6 hours to achieve a high molecular weight polymer.[5]

-